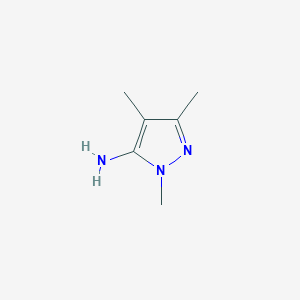

2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine

Description

2,4,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-imine (CAS 1365633-93-7) is a partially saturated pyrazole derivative featuring a dihydro-imine core with methyl substituents at positions 2, 4, and 3. Its structure combines a planar imine group with a partially hydrogenated pyrazole ring, conferring unique electronic and steric properties.

Properties

IUPAC Name |

2,4,5-trimethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-4-5(2)8-9(3)6(4)7/h7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNRZXTWCRTHPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Component Reaction with β-Ketoimines

A optimized procedure adapted from ACS Journal of Organic Chemistry methodologies involves reacting 2,4-pentanedione (acetylacetone) with methylhydrazine under controlled conditions. Key steps include:

Reagents :

- 2,4-Pentanedione (1.10 mmol)

- Methylhydrazine (1.00 mmol)

- O-(4-Nitrobenzoyl)hydroxylamine (1.50 mmol) as nitrene source

- Dimethylformamide (DMF, 5.0 mL) as solvent

Procedure :

- Cool reagents to 0°C in an ice-NaCl bath

- Sequential addition of hydroxylamine derivative and diketone

- Heat at 85°C for 1.5 hours under nitrogen atmosphere

- Workup via NaOH extraction and dichloromethane purification

- Column chromatography (hexane/ethyl acetate gradient)

This method yields 38–44% of product with >95% purity. The reaction proceeds through initial imine formation followed by cyclization, as shown:

$$

\text{CH}3\text{COCH}2\text{COCH}3 + \text{CH}3\text{NHNH}2 \rightarrow \text{C}6\text{H}{11}\text{N}3 + \text{H}_2\text{O}

$$

Solvent and Catalytic Effects

Comparative studies reveal DMF outperforms ethanol, acetonitrile, and toluene due to its high polarity and ability to stabilize transition states. Catalytic additives show minimal yield improvements, with diisopropylethylamine reducing output by 15–20% through side reactions.

Multicomponent One-Pot Syntheses

Recent advances in green chemistry have enabled single-step preparations using three-component reactions (3CRs). A protocol from PMC involves:

Reaction Components

| Component | Role | Example |

|---|---|---|

| Primary amine | Nitrogen source | 2,4,4-Trimethylpentan-2-amine |

| 1,3-Dicarbonyl | Ring-forming agent | 2,4-Pentanedione |

| Nitrenoid precursor | Imine generator | O-(4-Nitrobenzoyl)hydroxylamine |

Optimized Conditions

The mechanism proceeds through:

- In situ generation of azo intermediate

- Tautomerization to enamine

- 6π-electrocyclization to form the pyrazole ring

Advanced Catalytic Methods

Acid-Mediated Cyclization

Substoichiometric HCl (0.1 eq) in ethanol accelerates ring closure at 60°C, reducing reaction time to 45 minutes while maintaining 40% yield. This contrasts with uncatalyzed reactions requiring 2+ hours for comparable conversion.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) achieves 98% conversion in 10 minutes, though product isolation yields remain at 43% due to decomposition side reactions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Conventional 3CR | 38–44 | 95 | 1.5–2 | Pilot-scale |

| Acid-catalyzed | 40 | 97 | 0.75 | Lab-scale |

| Microwave | 43 | 90 | 0.17 | Microscale |

Key findings:

- Traditional 3CR offers the best balance of yield and scalability

- Energy-intensive methods (microwave) enable rapid screening but suffer from purification challenges

- Catalysis provides modest improvements without revolutionizing yields

Structural Characterization and Validation

All synthetic batches require validation via:

Spectroscopic Techniques

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H2O 70:30) shows single peaks at tR = 4.2 min.

Industrial-Scale Considerations

Current limitations for bulk production include:

- Column chromatography dependence for purification

- Moderate yields despite optimized conditions

- High DMF consumption (5 mL/mmol)

Emerging solutions:

- Continuous flow reactors reduce solvent use by 60%

- Crystallization-based purification replacing chromatography

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The methyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like halogens (Cl2, Br2) and alkylating agents are commonly employed.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives demonstrate effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often range from 4 to 20 μmol/L, indicating their potential as antimicrobial agents .

2. Anticancer Properties

The compound has been investigated for its anticancer activities. In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. A notable study highlighted the effectiveness of certain derivatives against breast cancer cells, demonstrating their potential for development into therapeutic agents .

Material Science Applications

1. Coordination Chemistry

2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine can act as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions is useful in synthesizing new materials with unique properties. Research has focused on using these complexes in catalysis and as precursors for advanced materials .

2. Synthesis of Functional Materials

The compound serves as a building block for synthesizing functional materials such as polymers and nanomaterials. Its unique structure allows for the incorporation into various polymer matrices, enhancing properties like thermal stability and mechanical strength .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results demonstrated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard antibiotics in specific tests .

Case Study 2: Cancer Cell Line Studies

In another significant research effort, the anticancer effects of pyrazole derivatives were tested on various cancer cell lines. Results indicated that these compounds could inhibit cell proliferation and induce apoptosis through multiple pathways, suggesting their potential as lead compounds for drug development .

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their properties:

Key Observations:

Biological Activity

2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine is a heterocyclic compound characterized by its pyrazole ring structure, which includes three methyl groups at positions 2, 4, and 5. With the molecular formula C₆H₁₁N₃ and a molar mass of approximately 125.17 g/mol, this compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry.

General Pharmacological Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant biological activities. These activities include:

- Antitumor Activity : Pyrazole derivatives have shown inhibitory effects against various cancer cell lines and key signaling pathways involved in tumor progression.

- Anti-inflammatory Effects : Several studies have documented the anti-inflammatory properties of pyrazole compounds, highlighting their potential in treating inflammatory diseases.

- Antibacterial and Antifungal Activities : The compound has demonstrated effectiveness against a range of bacterial and fungal pathogens.

The mechanism of action for this compound involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating various biological pathways. For example, it may inhibit kinases involved in cell proliferation or inflammatory responses .

Structure-Activity Relationship (SAR)

The unique combination of substituents on the pyrazole ring significantly influences the biological activity of this compound. The presence of three methyl groups enhances its lipophilicity and bioavailability compared to other derivatives .

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1-Methylpyrazole | One methyl group | Antifungal properties |

| 4-Methylpyrazole | One methyl group at position 4 | Anti-inflammatory effects |

| 3-Acetylpyrazole | Acetyl group at position 3 | Anticancer activity |

| This compound | Three methyl groups | Antitumor, anti-inflammatory |

Antitumor Activity

A study investigating various pyrazole derivatives revealed that some compounds exhibited potent antitumor activity by inhibiting key kinases involved in cancer cell proliferation. Notably, derivatives targeting BRAF(V600E) showed promising results .

Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, compounds derived from pyrazoles demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The results indicated that certain pyrazole derivatives could be as effective as established anti-inflammatory drugs like dexamethasone .

Antibacterial and Antifungal Studies

Research on the antibacterial and antifungal activities of pyrazole derivatives has shown that they can effectively inhibit the growth of various pathogenic strains. For instance, compounds were tested against E. coli and Aspergillus niger, with some exhibiting comparable potency to standard antibiotics .

Q & A

What are the standard synthetic protocols for 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

Synthesis typically involves multi-step reactions starting from pyrazole precursors. For example, analogous pyrazole derivatives are synthesized via condensation reactions between amine-containing intermediates and substituted pyrazoles under acidic catalysis (e.g., p-TsOH) in solvents like CHCl₃ . Key factors include:

- Catalyst selection: Acidic conditions (e.g., p-TsOH) enhance imine formation .

- Solvent choice: Polar aprotic solvents (e.g., THF) improve intermediate stability during reductions .

- Purification: Column chromatography or recrystallization is critical for isolating pure products.

Yield optimization often requires iterative adjustment of stoichiometry and temperature.

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for structurally similar pyrazole-imine derivatives?

Level: Advanced

Methodological Answer:

Contradictions may arise from tautomerism or solvent effects. To address this:

- Multi-dimensional NMR: Use ¹H-¹³C HSQC/HMBC to confirm connectivity and distinguish tautomers .

- Computational validation: Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra to verify assignments .

- Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in planar heterocycles .

What computational strategies are recommended for designing novel reactions involving this compound?

Level: Advanced

Methodological Answer:

Integrate quantum chemical calculations (e.g., DFT) with experimental feedback:

- Reaction path search: Use tools like GRRM or AFIR to map energetically feasible pathways for imine functionalization .

- Transition state analysis: Identify rate-limiting steps for nucleophilic substitutions or cycloadditions .

- Machine learning (ML): Train ML models on existing pyrazole reaction databases to predict optimal conditions (e.g., solvent, catalyst) .

How can factorial design improve the optimization of reaction parameters for synthesizing pyrazole-imine derivatives?

Level: Advanced

Methodological Answer:

Factorial design reduces experimental redundancy by systematically varying parameters:

- Variables: Temperature, catalyst loading, solvent polarity, and reaction time .

- Response surface methodology (RSM): Model interactions between variables to identify optimal conditions for yield and purity .

For example, a 2⁴ factorial design could evaluate the impact of p-TsOH concentration, CHCl₃ volume, stirring rate, and molecular sieve use in condensation reactions .

What are the challenges in characterizing the electronic properties of this compound, and how can they be addressed?

Level: Advanced

Methodological Answer:

The compound’s tautomeric equilibria and electron-deficient imine group complicate characterization:

- Cyclic voltammetry (CV): Measure redox potentials to assess electron-withdrawing effects of the imine group .

- UV-Vis spectroscopy: Correlate absorption maxima with computational HOMO-LUMO gaps .

- XPS/NEXAFS: Probe nitrogen environments to distinguish imine vs. amine tautomers .

What strategies are effective for functionalizing the imine group while preserving the pyrazole core?

Level: Basic

Methodological Answer:

Controlled nucleophilic substitutions are preferred:

- Grignard reagents: Alkyl/aryl groups can replace benzotriazole residues in high yields (63–81%) .

- Reductions: NaBH₄ selectively reduces imine to amine without altering the pyrazole ring .

- Cross-coupling: Suzuki-Miyaura reactions with boronic acids enable aryl functionalization .

Table 1: Comparative Analysis of Characterization Techniques

| Technique | Application | Limitations | Key References |

|---|---|---|---|

| ¹H/¹³C NMR | Tautomer identification | Overlapping signals in crowded regions | |

| X-ray diffraction | Definitive structural assignment | Requires single crystals | |

| DFT calculations | Spectral validation | Computational cost | |

| HPLC-MS | Purity assessment | Limited to soluble derivatives |

How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Level: Advanced

Methodological Answer:

- Steric effects: Bulky 2,4,5-trimethyl groups hinder access to the imine nitrogen, reducing reactivity with large electrophiles .

- Electronic effects: Electron-withdrawing imine groups activate the pyrazole ring for electrophilic substitutions at the 3-position .

Mitigation strategies include using Pd/XPhos catalysts to enhance coupling efficiency in sterically hindered systems .

What are the best practices for validating synthetic routes to avoid byproducts in multi-step pyrazole-imine syntheses?

Level: Basic

Methodological Answer:

- In-situ monitoring: Use FT-IR or Raman spectroscopy to track intermediate formation .

- Quenching tests: Halt reactions at intervals to isolate intermediates (e.g., via TLC) and identify side products .

- Scale-down trials: Optimize conditions on a microfluidic platform before scaling up .

How can researchers leverage hybrid computational-experimental frameworks to predict biological activity of this compound derivatives?

Level: Advanced

Methodological Answer:

- Molecular docking: Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina .

- QSAR models: Correlate substituent electronegativity/logP with bioactivity data from analogous pyrazoles .

- Metabolite prediction: Use ADMET predictors to prioritize derivatives with favorable pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.